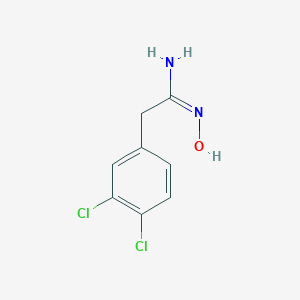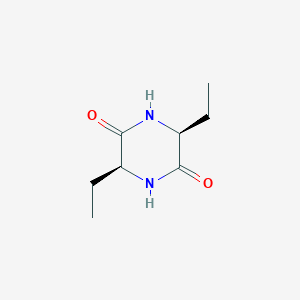
(3S,6S)-3,6-diethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-3,6-diethylpiperazine-2,5-dione, commonly known as DEPD, is a cyclic dipeptide that has been widely used in scientific research due to its unique chemical properties. DEPD is a white crystalline powder that is soluble in water and ethanol, and it has a molecular weight of 174.23 g/mol. This compound is commonly used as a reagent in organic synthesis, and it has also been shown to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of DEPD is not fully understood, but it is believed to act as a nucleophile in organic synthesis. DEPD contains two carbonyl groups, which makes it an ideal candidate for nucleophilic attack by other reagents. This property allows DEPD to act as a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
DEPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for laboratory use. It has been used as a reagent in the synthesis of various bioactive compounds, including antitumor agents and enzyme inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPD has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, DEPD has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not effective in reactions that require a strong oxidizing agent.
Direcciones Futuras
DEPD has potential applications in the field of medicine. It has been shown to have antitumor and antibacterial activity, and it has also been studied for its potential as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of DEPD and to explore its potential as a therapeutic agent. Additionally, DEPD could be further studied for its potential as a building block in the synthesis of novel peptidomimetics and natural products.
Métodos De Síntesis
The synthesis of DEPD can be achieved through a variety of methods, including the reaction of ethyl glycinate with ethyl chloroformate, and the reaction of diethyl malonate with piperazine. The most commonly used method involves the reaction of ethyl glycinate with ethyl chloroformate in the presence of piperazine. This method produces DEPD in high yields and with high purity.
Aplicaciones Científicas De Investigación
DEPD has been extensively used in scientific research as a reagent in organic synthesis. It has been shown to be effective in the synthesis of cyclic peptides and peptidomimetics. DEPD has also been used as a building block in the synthesis of various natural products, including alkaloids and antibiotics.
Propiedades
Número CAS |
164453-64-9 |
|---|---|
Nombre del producto |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
GWYVTXHULIXIAY-WDSKDSINSA-N |
SMILES isomérico |
CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |
SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
SMILES canónico |
CCC1C(=O)NC(C(=O)N1)CC |
Sinónimos |
2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



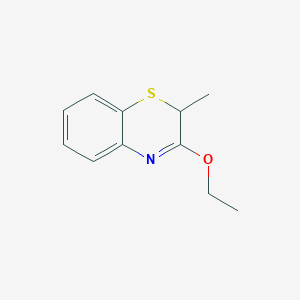

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
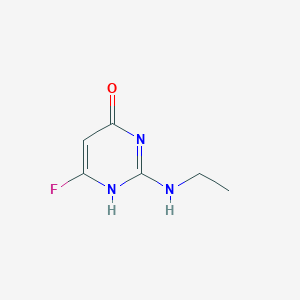



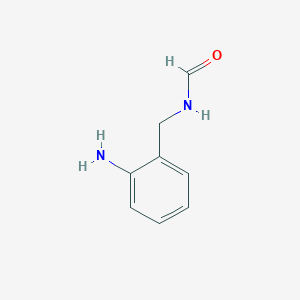
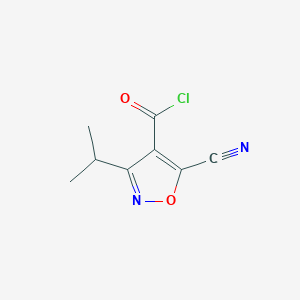
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

